molecular formula C10H12O3 B1346235 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 13303-36-1

5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Cat. No. B1346235
CAS RN: 13303-36-1
M. Wt: 180.2 g/mol
InChI Key: UJYUDTPLHOZSGT-UHFFFAOYSA-N
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Patent
US04598078

Procedure details

A mixture of 2,3-dimethyl-1,3-butadiene (10 g; 0.122 mol), maleic anhydride (11.9 g; 0.122 mol) and benzene (30 ml) was stirred at room temperature for 10 hours. Precipitates were removed by filtration, and the filtrate was evaporated under reduced pressure to give 4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic anhydride. M.P., 73-74° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]([CH3:6])=[CH2:5])=[CH2:3].[C:7]1(=[O:13])[O:12][C:10](=[O:11])[CH:9]=[CH:8]1>C1C=CC=CC=1>[CH3:3][C:2]1[CH2:1][CH:8]2[C:7](=[O:13])[O:12][C:10](=[O:11])[CH:9]2[CH2:5][C:4]=1[CH3:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(=C)C(=C)C
Name
Quantity
11.9 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitates
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC=1CC2C(CC1C)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.